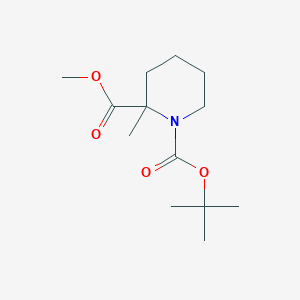

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

説明

Historical Context and Development

The development of this compound emerged from the broader historical context of piperidine chemistry and amino acid modification research. Piperidine derivatives have been fundamental building blocks in organic chemistry since their initial characterization, with the parent piperidine molecule (hexahydropyridine) serving as a cornerstone in heterocyclic chemistry. The systematic exploration of substituted piperidines gained momentum in the latter half of the twentieth century, driven by their pharmaceutical applications and synthetic utility.

The specific development of this compound can be traced to advances in protecting group chemistry, particularly the widespread adoption of tert-butoxycarbonyl (Boc) protection strategies. The synthesis methodology for this compound was refined through iterative improvements in reaction conditions, with current synthetic protocols utilizing lithium diisopropylamide-mediated methylation of N-Boc-piperidine-2-carboxylic acid methyl ester derivatives. This synthetic approach represents a culmination of decades of research into selective alkylation reactions and stereocontrolled synthesis.

The compound's emergence also reflects the growing recognition of alpha-methylated amino acid derivatives as important synthetic targets. Historical work by various research groups demonstrated that introduction of alpha-substituents could dramatically alter the conformational properties of amino acids and their derived peptides. This understanding provided the conceptual framework for developing synthetic methodologies to access compounds like this compound.

Significance in Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, this compound occupies a unique position due to its structural complexity and synthetic accessibility. The piperidine ring system itself represents one of the most important six-membered nitrogen heterocycles, serving as a fundamental scaffold in countless natural products and pharmaceutical agents. The compound's significance extends beyond its immediate applications to encompass its role as a model system for understanding sterically congested heterocyclic structures.

The presence of multiple substituents on the piperidine ring creates significant steric interactions that influence both the compound's conformational behavior and its reactivity patterns. Research has shown that the combination of the tert-butyl ester, methyl ester, and alpha-methyl substituent creates a unique electronic and steric environment that can be exploited in various synthetic transformations. This structural complexity makes the compound particularly valuable for studying the effects of substituent patterns on heterocyclic reactivity.

The compound also demonstrates the sophisticated level of structural modification possible in modern heterocyclic chemistry. The ability to introduce multiple functional groups at specific positions while maintaining synthetic accessibility represents a significant achievement in synthetic methodology. This capability has broader implications for the field, as it suggests new possibilities for designing complex heterocyclic structures with tailored properties.

Classification within N-Protected Piperidine Derivatives

This compound belongs to the important class of N-protected piperidine derivatives, specifically those utilizing tert-butoxycarbonyl protection. This classification system is fundamental to understanding the compound's chemical behavior and synthetic applications. N-Boc piperidines represent a major subclass of protected heterocycles, with the Boc group providing both protection for the nitrogen center and activation for various chemical transformations.

The compound can be further classified based on its substitution pattern and oxidation state. As a 1,2-dicarboxylate derivative, it represents a highly functionalized member of the piperidine family, with carboxylate groups providing multiple sites for further chemical elaboration. The alpha-methylation pattern places it within the subclass of alpha-substituted amino acid derivatives, which have unique conformational and electronic properties compared to their unsubstituted counterparts.

Table 1: Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Six-membered nitrogen heterocycle |

| Secondary Class | Piperidine Derivatives | Substituted piperidine |

| Tertiary Class | N-Protected Derivatives | Boc-protected piperidine |

| Quaternary Class | Dicarboxylate Derivatives | 1,2-Dicarboxylate ester |

| Substitution Pattern | Alpha-Substituted | Alpha-methylated derivative |

Within this classification framework, the compound exhibits characteristics typical of each category while maintaining unique features that distinguish it from closely related structures. The combination of protection strategies and substitution patterns creates a compound with distinct chemical properties and synthetic utility.

Structural Relationship to α,α-Disubstituted Amino Acids

The structural relationship between this compound and alpha,alpha-disubstituted amino acids represents one of the most significant aspects of its chemical identity. Alpha,alpha-disubstituted amino acids are non-proteinogenic amino acids bearing two substituents on the alpha-carbon atom, which dramatically alters their conformational properties and biological activities compared to natural amino acids. While the piperidine derivative is technically a cyclic structure, its functional group arrangement and substitution pattern closely parallel those found in alpha,alpha-disubstituted amino acid systems.

The compound can be viewed as a constrained analog of alpha,alpha-disubstituted amino acids, where the piperidine ring provides conformational restriction while maintaining the essential functional group relationships. This structural similarity has important implications for understanding both the synthetic utility and potential biological activities of the compound. Research into alpha,alpha-disubstituted amino acids has demonstrated that introduction of alpha-substituents significantly restricts conformational freedom and can induce specific secondary structure preferences in peptides.

Table 2: Structural Comparison with α,α-Disubstituted Amino Acid Features

| Feature | α,α-Disubstituted Amino Acids | This compound |

|---|---|---|

| Alpha-Carbon Substitution | Two alkyl substituents | One methyl substituent (cyclic constraint) |

| Carboxyl Function | Free carboxylic acid | Protected as methyl ester |

| Amino Function | Free or N-protected | Boc-protected within ring |

| Conformational Freedom | Highly restricted | Severely restricted (cyclic) |

| Synthetic Accessibility | Often challenging | Moderate via established routes |

The conformational implications of this structural relationship are particularly noteworthy. Alpha,alpha-disubstituted amino acids have been shown to favor specific secondary structures, including fully extended C5-conformations and 3₁₀-helical structures, depending on the nature of the alpha-substituents. The piperidine derivative's cyclic structure enforces even greater conformational restriction, potentially making it a valuable model system for studying the extreme limits of conformational constraint in amino acid derivatives.

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-methylpiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDNLIOSLJNCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459164 | |

| Record name | METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470668-97-4 | |

| Record name | METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route Overview

The primary synthetic approach to this compound involves the alkylation of N-Boc-protected piperidine derivatives, specifically N-Boc-piperidine-2-carboxylic acid methyl ester, with methyl iodide in the presence of a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) solvent at low temperature (0°C). This method achieves high regioselectivity and yield.

Detailed Synthetic Procedure

-

- N-Boc-piperidine-2-carboxylic acid methyl ester (10.0 g, 41.15 mmol)

- Iodomethane (16.2 g, 123.4 mmol)

- Lithium diisopropylamide (2 M in THF, 61.7 mL, 123.4 mmol)

- Tetrahydrofuran (THF) as solvent (60 mL)

-

- The reaction mixture is cooled to 0°C.

- LDA solution is added dropwise to the mixture under stirring.

- The reaction is maintained at 0°C for 3 hours to ensure complete alkylation.

- The reaction is quenched by pouring into saturated ammonium chloride solution.

- The product is extracted with ethyl acetate.

- The organic phase is concentrated and purified by column chromatography using petroleum ether/ethyl acetate (20:1) as eluent.

-

- The isolated yield of this compound is approximately 95%.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | N-Boc-piperidine-2-carboxylic acid methyl ester + LDA in THF at 0°C | Formation of enolate intermediate |

| 2 | Addition of methyl iodide | Alkylation at 2-position of piperidine ring |

| 3 | Work-up with saturated NH4Cl and extraction | Isolation of crude product |

| 4 | Purification by column chromatography | Pure this compound |

Industrial Scale Considerations

- Industrial synthesis typically scales up the above laboratory procedure with automated addition of reagents and temperature control.

- Purification may involve crystallization and drying steps to ensure product stability and purity.

- Use of inert atmosphere (nitrogen or argon) is common to prevent side reactions.

- Process optimization focuses on minimizing solvent use and maximizing yield.

Reaction Conditions and Analysis

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Lithium diisopropylamide (LDA), 2 M in THF |

| Temperature | 0°C during addition and reaction |

| Reaction Time | 3 hours |

| Work-up | Saturated ammonium chloride quench, ethyl acetate extraction |

| Purification | Column chromatography (petroleum ether/ethyl acetate 20:1) |

| Yield | 95% |

Research Findings and Supporting Data

- The use of LDA as a strong, non-nucleophilic base enables selective deprotonation at the 2-position of the piperidine ring, facilitating regioselective methylation.

- The low temperature (0°C) minimizes side reactions such as over-alkylation or decomposition.

- The methyl iodide acts as an effective alkylating agent, providing the methyl substituent at the 2-position.

- Purification by column chromatography ensures removal of unreacted starting materials and side products, yielding a product with purity typically ≥ 97%.

- This synthetic route is referenced in patent WO2022/233302 and has been validated in multiple supplier catalogs with consistent yields and purity.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | N-Boc-piperidine-2-carboxylic acid methyl ester |

| Alkylating Agent | Methyl iodide |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | 3 hours |

| Work-up | Saturated NH4Cl quench, ethyl acetate extraction |

| Purification | Column chromatography (petroleum ether/ethyl acetate 20:1) |

| Yield | 95% |

| Purity | ≥ 97% |

化学反応の分析

Types of Reactions

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

科学的研究の応用

Applications in Organic Synthesis

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for functionalization at multiple sites, making it valuable in:

- Peptide Synthesis : The compound can be used as a building block for the synthesis of peptides due to its ability to protect amine groups while providing a reactive carboxylate for coupling reactions.

- Pharmaceutical Development : It has been utilized in the synthesis of biologically active compounds, particularly those targeting neurological pathways. Its piperidine structure is often found in drugs that affect neurotransmitter systems.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in the development of:

- CNS Agents : Research indicates that derivatives of this compound can interact with receptors involved in cognitive functions and mood regulation. For instance, studies have explored its role as an antagonist or modulator at specific neurotransmitter receptors.

Case Study: Neuropharmacological Research

A notable study investigated the effects of derivatives of this compound on serotonin receptors. The findings suggested that certain modifications enhance receptor affinity and selectivity, paving the way for new therapeutic agents for depression and anxiety disorders.

作用機序

The mechanism of action of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Variations in Ester Substituents

Altering the ester groups significantly impacts physicochemical properties and reactivity:

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 362703-48-8) exhibit higher lipophilicity, influencing solubility and bioavailability in drug candidates .

- Benzyl Protection : Benzyl groups introduce aromaticity, altering crystallization behavior but increasing toxicity risks (e.g., skin irritation ).

Modifications on the Piperidine Ring

Substituents on the piperidine ring modulate electronic and steric effects:

- Ketone Derivatives : 4-Oxo and 3-oxo analogs (e.g., CAS 81357-18-8) enable further functionalization (e.g., Grignard additions) but may complicate stereochemical control .

- Hydroxyl Groups : 5-Hydroxy derivatives (e.g., CAS 869564-46-5) enhance solubility and participate in hydrogen bonding, critical for chiral separations .

Stereochemical Variations

Stereochemistry profoundly affects biological activity and synthetic pathways:

Heterocycle Variations (Pyrrolidine vs. Piperidine)

Replacing piperidine with pyrrolidine alters ring strain and reactivity:

- Pyrrolidine Analogs : Smaller ring size increases reactivity in ring-opening reactions but reduces conformational flexibility .

生物活性

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate (CAS No. 470668-97-4) is a compound of interest due to its potential biological activities, particularly in the context of neurological applications. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- IUPAC Name : 1-(tert-butyl) 2-methyl 2-methylpiperidine-1,2-dicarboxylate

- Purity : Typically ≥ 97% .

The compound's biological activity is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain. The structural features of the compound suggest it may act as a GABA receptor modulator, potentially influencing anxiety and seizure thresholds.

Neuropharmacological Effects

Research indicates that compounds structurally related to this compound exhibit significant neuropharmacological effects:

- GABAergic Modulation : Studies have shown that similar compounds can enhance GABAergic transmission, leading to anxiolytic and anticonvulsant effects. For instance, benzodiazepines enhance GABA receptor activity, which could be a mechanism mirrored by this compound .

- Potential Anxiolytic Activity : Preclinical models suggest that derivatives of piperidine may exhibit anxiolytic properties. The modulation of GABA receptors could contribute to reduced anxiety levels in animal models .

- Neuroprotective Properties : Some studies have indicated that piperidine derivatives can protect neurons from excitotoxic damage, which may be relevant for conditions like epilepsy or neurodegenerative diseases .

Case Studies and Experimental Data

A number of studies have explored the biological activity of similar compounds:

Q & A

Q. What are the standard synthetic routes for 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate?

The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection and carboxylate esterification. For example:

- Step 1 : Lithium diisopropylamide (LDA) in THF/hexane at −78°C for deprotonation, followed by alkylation or fluorination (e.g., using methyl chloroformate) .

- Step 2 : Deprotection under acidic conditions (e.g., HCl in dioxane) to remove temporary protecting groups .

- Step 3 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl substituents . Biocatalytic methods, such as enzymatic reductions of ketone intermediates, are also reported for stereoselective synthesis of analogous pyrrolidine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For confirming regiochemistry and stereochemistry (e.g., distinguishing cis/trans isomers via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed mass; ±0.001 Da accuracy) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and Boc-group vibrations .

- Chiral HPLC : Essential for resolving enantiomers in stereoisomeric mixtures .

Q. How should researchers handle stability and storage of this compound?

- Hydrolysis Risk : The Boc group is stable under basic conditions but hydrolyzes in acidic or aqueous environments (e.g., t1/2 of 24 hours in pH 2 buffer) .

- Storage : Store under inert gas (N2 or Ar) at −20°C in anhydrous solvents (e.g., THF, DCM) to prevent ester degradation .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

- Kinetic Resolution : Use lipases (e.g., Candida antarctica lipase B) for selective acylation of one enantiomer in racemic mixtures .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts enable enantioselective C–H functionalization .

- Diastereomeric Crystallization : Exploit differences in solubility between diastereomers (e.g., using tartaric acid derivatives) .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data?

- Dynamic NMR : Detect rotamers or conformational exchange in Boc-protected derivatives (e.g., coalescence temperature analysis) .

- Computational Modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values to validate stereochemistry .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed diols or decarboxylated derivatives) .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Protection Stability : The bulky tert-butyl group shields the piperidine nitrogen, reducing nucleophilic attack but increasing steric strain in transition states .

- Reactivity Trade-offs : While Boc protection enhances stability, it can slow down coupling reactions (e.g., amide bond formation) due to hindered accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。